molecular formula C13H16O4S B1340695 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid CAS No. 74254-66-3

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid

Cat. No. B1340695
CAS RN: 74254-66-3
M. Wt: 268.33 g/mol
InChI Key: QIDSTHQKFFPEIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives can be achieved through microbial dihydroxylation of benzoic acid, as demonstrated by the use of Alcaligenes eutrophus strain B9. This method allows for the preparation of enantiomerically pure dihydroxycyclohexadiene carboxylic acid, which can undergo further oxidative and rearrangement reactions to yield a variety of products . Additionally, the synthesis of related benzene-sulfonate and -carboxylate copper polymers has been reported, which are useful in catalytic applications such as the oxidation of cyclohexane .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structures of benzene-sulfonate and -carboxylate copper polymers have been determined, revealing differences in the bridging moieties between sulfonate and carboxylate . These structural insights are crucial for understanding the catalytic behavior of these compounds.

Chemical Reactions Analysis

The chemical reactions involving cyclohexanecarboxylic acid derivatives are diverse. The aforementioned copper polymers have been applied as catalysts in the peroxidative oxidation of cyclohexane, showing increased yields and turnover numbers when using an ionic liquid medium compared to conventional solvents . Additionally, the reactions of cis-1,2-disubstituted 4-cyclohexenes with benzene have been studied, resulting in 1,4-disubstituted cyclohexane with a trans configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-sulfonic acid cyclohexane carboxylic acid, a related compound, have been characterized. The compound was obtained with a high purity of 99.8% and its structure confirmed by IR, 1H NMR, and 13C NMR spectroscopy. It has been suggested for use as a standard sample in liquid chromatography . The metabolism of related compounds like cyclohexane carboxylate has been studied in syntrophic associations with hydrogen-using microorganisms, revealing the accumulation of various metabolites and providing insights into the metabolic pathways involved .

Scientific Research Applications

  • Catalytic Oxidation of Cyclohexane : Polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid and benzenesulfonic acid have been synthesized and their structures characterized. These polymers demonstrated catalytic activity in the oxidation of cyclohexane, using ionic liquids as solvents, leading to improved yields and turnover numbers, as well as allowing for simple recycling of the catalysts without loss of activity or selectivity (Hazra et al., 2016).

  • Cuboid Type Copper(II) Complex : A bis(μ4-(ae)-cyclohexane-1,4-dicarboxylato-O,O′,O′′,O′′′)-tetracopper(II) complex has been synthesized, which contains four copper(II) centres connected by Schiff base ligands and doubly bridged by cyclohexane-1,4-dicarboxylate. This complex exhibited efficient pre-catalytic activity for the oxidation of cyclohexane under mild conditions, yielding cyclohexanol and cyclohexanone (Hazra et al., 2014).

  • Catalytic Oxidation in Ionic Liquids : A tetracopper(II) complex was used as a catalyst in the peroxidative oxidation of cyclohexane in an ionic liquid. The use of the ionic liquid medium led to significant improvements in catalytic performance, including higher product yield, turnover number, and selectivity, along with easier recycling of the catalyst (Ribeiro et al., 2015).

Reaction and Metabolic Pathway Studies

Some research has focused on the metabolic pathways and reactions involving compounds structurally related to 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, providing insights into their biochemical behavior.

  • Anaerobic Decomposition of Benzoic Acid : Studies have suggested pathways for the anaerobic utilization of benzoic acid by methanogenic consortia, with cyclohexane carboxylic acid and 1-cyclohexene-1-carboxylic acid identified as intermediates before ring rupture (Keith et al., 1978).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(benzenesulfonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSTHQKFFPEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565747
Record name 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid

CAS RN

74254-66-3
Record name 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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